![molecular formula C11H10ClNO3 B2447574 3-Chloro-5-(2-oxo-pyrrolidin-1-yl)-benzoic acid CAS No. 879542-89-9](/img/structure/B2447574.png)
3-Chloro-5-(2-oxo-pyrrolidin-1-yl)-benzoic acid
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Overview
Description
Mechanism of Action
Target of Action
The pyrrolidine ring, a key structural component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
The pyrrolidine ring in its structure is known to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3d) coverage due to the non-planarity of the ring . These properties could influence its interaction with its targets and any resulting changes.
Biochemical Pathways
Compounds with a pyrrolidine ring are known to influence various biological activities, which could potentially affect multiple biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Advantages and Limitations for Lab Experiments
3-Chloro-5-(2-oxo-pyrrolidin-1-yl)-benzoic acid has several advantages for lab experiments, including its ease of synthesis, low cost, and versatility in various reactions. However, its limitations include its low solubility in water and some organic solvents, which may affect its applicability in certain reactions.
Future Directions
There are several future directions for the study of 3-Chloro-5-(2-oxo-pyrrolidin-1-yl)-benzoic acid. One area of interest is the development of this compound-based materials with unique properties, such as improved mechanical strength and thermal stability. Another area of interest is the further exploration of this compound's anticancer activity, including its potential in combination with other therapeutic agents. Additionally, further studies are needed to fully understand this compound's mechanism of action and its potential applications in catalysis.
Synthesis Methods
3-Chloro-5-(2-oxo-pyrrolidin-1-yl)-benzoic acid can be synthesized through a multi-step process that involves the reaction of 3,5-dichlorobenzoic acid with pyrrolidin-2-one. The reaction is typically carried out in the presence of a catalyst and a suitable solvent. The resulting product is then purified through various techniques, such as recrystallization and column chromatography.
Scientific Research Applications
3-Chloro-5-(2-oxo-pyrrolidin-1-yl)-benzoic acid has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, this compound has been shown to exhibit promising anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In material science, this compound has been used as a building block for the synthesis of novel materials with unique properties. In catalysis, this compound has been used as a catalyst for various reactions, such as the oxidation of alcohols and the synthesis of heterocycles.
properties
IUPAC Name |
3-chloro-5-(2-oxopyrrolidin-1-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO3/c12-8-4-7(11(15)16)5-9(6-8)13-3-1-2-10(13)14/h4-6H,1-3H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRGDAFUROXKHPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC(=CC(=C2)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
879542-89-9 |
Source
|
Record name | 3-chloro-5-(2-oxopyrrolidin-1-yl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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